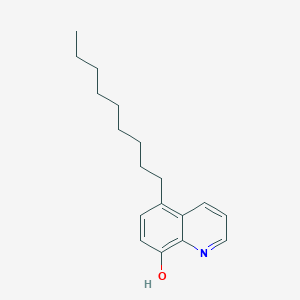

5-Nonylquinolin-8-ol

Beschreibung

Contextualization within the Quinoline (B57606) Derivative Landscape

5-Nonylquinolin-8-ol belongs to the extensive class of organic compounds known as quinoline derivatives. Quinoline itself is a heterocyclic aromatic compound, and its derivatives are characterized by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a key feature of this compound, is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and strong metal-chelating properties. nih.govscispace.com The functionalization of the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, leading to a vast library of compounds with diverse applications. researchgate.net

Historical Perspectives of 8-Hydroxyquinoline and its Alkylated Analogues in Research

The parent compound, 8-hydroxyquinoline (also known as oxine), has a rich history in chemical research. It is a potent lipophilic metal chelator, a property that has been harnessed for decades in analytical chemistry for the gravimetric analysis and extraction of metal ions. rroij.com The ability of 8-hydroxyquinoline to form stable complexes with a wide range of metal ions has also been the foundation for its use as an antiseptic, disinfectant, and fungicide. scispace.comrroij.com Research into alkylated analogues of 8-hydroxyquinoline has been driven by the desire to enhance its inherent properties. The introduction of alkyl chains at various positions on the quinoline ring was found to significantly impact the molecule's lipophilicity, solubility, and the stability of its metal complexes.

Significance of the Nonyl Substituent in this compound for Research Applications

The defining feature of this compound is the presence of a nine-carbon alkyl chain, the nonyl group, at the 5-position of the quinoline ring. This substituent plays a crucial role in modulating the compound's physicochemical properties.

Increased Lipophilicity: The long alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to the parent 8-hydroxyquinoline. researchgate.net This property is critical for its application in solvent extraction processes, as it enhances the solubility of the molecule and its metal complexes in organic solvents. 911metallurgist.com

Enhanced Metal Extraction Capabilities: The increased lipophilicity imparted by the nonyl group improves the efficiency of metal extraction from aqueous solutions. Commercial extractants like Kelex 100, which contains a structurally similar long-chain alkylated 8-hydroxyquinoline, are designed for the selective extraction of metal ions like copper from acidic leach liquors. 911metallurgist.com The long alkyl chain helps to solubilize the metal-oxine complex in the organic phase, facilitating its separation from the aqueous phase.

Influence on Biological Activity: In the context of biological applications, the lipophilicity of a molecule is a key determinant of its ability to permeate cell membranes. nih.gov While specific studies on the biological activities of this compound are limited, research on other lipophilic 8-hydroxyquinoline derivatives suggests that the nonyl group could enhance its potential as an antifungal or antibacterial agent by facilitating its transport into microbial cells. scispace.comnih.gov

Overview of Major Research Domains for this compound

The primary area of research and application for this compound and structurally related long-chain alkylated 8-hydroxyquinolines is in the field of hydrometallurgy , specifically in the solvent extraction of metals .

Solvent Extraction of Metals: this compound functions as a chelating extractant. In this process, the 8-hydroxyquinoline moiety binds to metal ions in an aqueous solution, forming a neutral metal complex. The nonyl group ensures that this complex is soluble in an immiscible organic solvent. This allows for the selective transfer of the metal ion from the aqueous phase to the organic phase, enabling its separation and purification. This is particularly relevant for the extraction of copper and other valuable metals from ore leach solutions. 911metallurgist.com

While less explored, the significant lipophilicity of this compound suggests potential for investigation in other areas where this property is advantageous, such as:

Antifungal and Antibacterial Agents: The ability to penetrate the lipid-rich cell membranes of fungi and bacteria is a key characteristic of many antimicrobial compounds. nih.gov

Corrosion Inhibitors: The film-forming properties of long-chain organic molecules can be utilized to protect metal surfaces from corrosion.

| Property | Description | Significance for this compound |

| Chelation | The formation of a coordinate covalent bond between a central metal ion and a ligand to form a chelate. | The 8-hydroxyquinoline moiety acts as a bidentate ligand, binding to metal ions through its nitrogen and oxygen atoms. rroij.com |

| Lipophilicity | The ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. | The nonyl group significantly increases the lipophilicity, making the compound and its metal complexes more soluble in organic solvents. researchgate.net |

| Solvent Extraction | A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. | This compound is used as an extractant to selectively move metal ions from an aqueous solution to an organic solvent. 911metallurgist.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79494-14-7 |

|---|---|

Molekularformel |

C18H25NO |

Molekulargewicht |

271.4 g/mol |

IUPAC-Name |

5-nonylquinolin-8-ol |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-15-12-13-17(20)18-16(15)11-9-14-19-18/h9,11-14,20H,2-8,10H2,1H3 |

InChI-Schlüssel |

SRHGMNUKAYSYGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Nonylquinolin 8 Ol and Its Analogues

Alkylation Strategies for 8-Hydroxyquinoline (B1678124) Precursors

Direct alkylation of the 8-hydroxyquinoline (8-HQ) core is a primary strategy for introducing substituents at the C-5 position. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, which makes the C-5 (para) and C-7 (ortho) positions susceptible to electrophilic substitution. nih.gov

One common approach is the Friedel-Crafts alkylation. This reaction involves treating 8-hydroxyquinoline with an alkylating agent, such as a nonyl halide (e.g., 1-chlorononane (B146367) or 1-bromononane), in the presence of a Lewis acid catalyst. However, this method can suffer from issues like polysubstitution and rearrangement of the alkyl group, necessitating careful control of reaction conditions.

A more controlled method for introducing an alkyl group at the C-5 position involves a multi-step sequence starting from 8-HQ. For instance, chloromethylation at the 5-position can be achieved using formaldehyde (B43269) and hydrochloric acid. researchgate.net The resulting 5-chloromethyl-8-hydroxyquinoline is a versatile intermediate that can be further reacted with nucleophiles. To obtain 5-nonylquinolin-8-ol, this intermediate could be subjected to a coupling reaction with an appropriate organometallic reagent, such as a nonyl Grignard or an organocuprate reagent.

Another strategy involves the reaction of 5-chloro-8-methoxyquinoline (B173580) with alkyllithium reagents. This process proceeds through a lithium-halogen exchange to yield 5-alkyl substituted derivatives after the addition of an alkyl halide. capes.gov.br

The O-alkylation of 8-hydroxyquinoline is also a well-documented reaction, typically involving an alkyl halide and a base like potassium carbonate in a solvent such as acetone. researchgate.netnih.gov This reaction functionalizes the hydroxyl group, which can be a strategic step to protect the hydroxyl group before performing other reactions on the aromatic rings. scispace.com

Cyclization Reactions in this compound Synthesis

Instead of modifying a pre-existing quinoline (B57606), this compound can be constructed using classical quinoline synthesis reactions where one of the precursors already contains the nonyl group. These methods build the quinoline heterocyclic system through cyclization.

Skraup Synthesis : This method involves reacting an aniline (B41778) derivative with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. pharmaguideline.com To synthesize the target molecule, one could theoretically start with an aniline precursor bearing a nonyl group, such as 4-nonylaniline. However, the harsh, acidic conditions of the Skraup synthesis might not be compatible with all substrates and can lead to low regioselectivity.

Friedländer Annulation : This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com For the synthesis of this compound, a potential route would involve the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with undecan-2-one (a methyl nonyl ketone). The nonyl group from the ketone would form the substituent at the C-5 position of the resulting quinoline. The reaction is typically catalyzed by a base (e.g., NaOH) or an acid. pharmaguideline.com

Modern cyclization methods often employ transition-metal catalysts, offering milder conditions and greater functional group tolerance. organic-chemistry.orgrsc.orgmdpi.com For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can provide 2,4-disubstituted quinolines. organic-chemistry.org A copper-catalyzed intermolecular cyclization between anilines and terminal acetylene (B1199291) esters has also been developed to form the quinoline core. rsc.org Adapting these methods would require a precursor bearing the nonyl chain.

The following table summarizes key cyclization reactions applicable to quinoline synthesis.

| Synthesis Name | Precursors | Conditions | Typical Substituent Placement |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Depends on aniline substituent |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Methylene (B1212753) ketone/aldehyde | Base or Acid Catalysis | 2- and 3-substituted quinolines |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl | Acid Catalysis, Heat | 2,4-disubstituted quinolines |

| Doebner-von Miller | Arylamine, α,β-Unsaturated carbonyl | Acid Catalysis (e.g., HCl, ZnCl₂) | Broad applicability |

This table presents generalized information on classical quinoline syntheses.

Grignard Reaction Pathways in the Synthesis of this compound Derivatives

Grignard reagents (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds, and they can be employed in the synthesis of this compound derivatives in several ways.

One major pathway involves the addition of a Grignard reagent to a quinoline N-oxide. The N-oxide activates the quinoline ring, particularly at the C-2 position, for nucleophilic attack. researchgate.net While this is a common method for C-2 functionalization, modifications to the substrate or reaction conditions could potentially direct the addition to other positions.

A more direct route to C-5 substitution involves using a halogenated quinoline precursor. For example, 5-bromo-8-hydroxyquinoline (with its hydroxyl group protected, for instance, as a methoxy (B1213986) or benzyl (B1604629) ether) could undergo a Grignard exchange reaction or a transition-metal-catalyzed cross-coupling reaction (like Kumada coupling) with a nonyl Grignard reagent (Nonyl-MgBr). This would replace the bromine atom with the nonyl group. After the coupling step, deprotection of the hydroxyl group would yield the final product. The synthesis of 5-bromo-8-nitroisoquinoline (B189721) using Grignard reactions has been documented, showcasing the utility of this approach on related heterocyclic systems. orgsyn.org

Furthermore, Grignard reagents can be used to construct the quinoline skeleton itself. A robust method for creating 3-substituted 1,6-naphthyridin-4-ones (a related heterocyclic structure) involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.com This strategy, involving addition-acidolysis-cyclocondensation, demonstrates how Grignard reagents can be key starting materials for building complex heterocycles from simpler pyridine (B92270) precursors. mdpi.com

Modular Synthesis Approaches for this compound and Related Structures

Modular synthesis provides a flexible and efficient way to generate libraries of related compounds by combining different building blocks or "modules." This is particularly valuable for creating analogues of this compound with varied substitution patterns.

A Lewis acid-mediated modular synthesis allows for the creation of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N'-dimethylenamine(one)s. rsc.org This Friedländer-type reaction is modular because a variety of electron-withdrawing groups can be installed at the 3-position by simply changing the enamine component. rsc.org To create a 5-nonyl analogue using this approach, one would need to start with a 2-aminobenzyl alcohol already containing the nonyl group at the appropriate position on the benzene (B151609) ring.

Another modular approach involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.orgnih.gov This method, promoted by Mn(III) acetate, offers a practical and mild route to polysubstituted quinolin-3-amines and is noted for its high efficiency and good functional group compatibility. acs.orgnih.gov The modularity arises from the ability to vary both the isocyanophenylacetonitrile and the organoboron reagent to access a wide range of functionalized quinoline derivatives.

Metal-free, Brønsted acid-promoted reactions of α-diazo sulfonium (B1226848) salts with α-vinylaniline derivatives also provide a modular, metal-free pathway to structurally diverse quinolines. acs.org This method is particularly effective for producing 2,3,4-trisubstituted derivatives, which are often challenging to synthesize using traditional methods. acs.org The diversity is generated by altering the substituents on both the vinylaniline and the diazo sulfonium salt precursors.

Optimization of Reaction Conditions and Yield for Academic Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of a target compound in an academic research setting. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.

For substitutions on the 8-hydroxyquinoline ring, reaction conditions can dictate the outcome. For example, in the bromination of 8-hydroxyquinoline, researchers have optimized conditions to selectively synthesize either 5,7-dibromo-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline. acgpubs.org By controlling the stoichiometry of bromine and the solvent (e.g., CH₃CN vs. CHCl₃) and temperature, the regioselectivity of the reaction can be controlled. acgpubs.org A similar optimization process would be necessary for the direct alkylation of 8-HQ with a nonyl group to favor C-5 monosubstitution and minimize the formation of the C-7 and C-5,7-disubstituted byproducts.

The table below shows an example of solvent optimization for a model cycloaddition reaction, demonstrating how solvent choice can dramatically impact yield. researchgate.net

| Entry | Solvent | Yield (%) - Conventional Heating | Yield (%) - Sonication |

| 1 | Ethanol | 54 | 69 |

| 2 | Methanol | 48 | 61 |

| 3 | Acetonitrile | 70 | 92 |

| 4 | Dioxane | 63 | 81 |

| 5 | Toluene | 41 | 54 |

Data adapted from a study on pyrazolo[1,5-a]pyridines synthesis, illustrating the general principle of solvent screening in optimizing reaction yields. researchgate.net

In catalyst-driven reactions, such as the copper-catalyzed carbamoylation of quinoline N-oxides, optimization involves screening different catalysts, ligands, and bases to achieve high yields. mdpi.com For modular syntheses, like the Lewis acid-mediated route to 3-substituted quinolines, screening various Lewis acids (e.g., BF₃·Et₂O, Sc(OTf)₃, InCl₃) is a key step in identifying the most effective catalyst for the cyclization. rsc.org

Stereochemical Control and Regioselectivity in this compound Synthesis

For the synthesis of this compound itself, there are no chiral centers, so stereochemical control is not a factor. However, for derivatives of this compound, or during certain synthetic routes, stereochemistry can become important. rsc.org For instance, if a chiral center is present on the nonyl chain or if reactions create a new stereocenter on the quinoline core, enantioselective or diastereoselective methods would be required. The use of chiral catalysts, such as those derived from Cinchona alkaloids, can control the stereochemistry in reactions like allylic amination on substrates containing a quinoline moiety. acs.orgacs.org

Regioselectivity, however, is of paramount importance in the synthesis of this compound. The primary challenge is to ensure the nonyl group is introduced exclusively at the C-5 position.

In Electrophilic Substitution: The hydroxyl group at C-8 is a powerful ortho-, para-director. This electronic effect strongly favors electrophilic attack at the C-5 (para) and C-7 (ortho) positions. nih.gov To achieve high regioselectivity for the C-5 position, one might employ a blocking group at C-7, perform the reaction under conditions that sterically hinder attack at the more crowded C-7 position, or use a synthetic strategy where the C-5 substituent is introduced via a different mechanism. The reaction of 2-benzylidenecyclopentanone (B176167) oximes to form quinolines shows high regioselectivity based on the electronic nature of substituents on the benzylidene precursor. researchgate.net

In Cyclization Reactions: Regioselectivity is determined by the structure of the starting materials. In a Friedländer synthesis, the substitution pattern of the final quinoline is precisely controlled by the choice of the 2-aminoaryl ketone and the α-methylene carbonyl compound. pharmaguideline.com

Directed C-H Functionalization: Modern synthetic methods increasingly rely on transition metal-catalyzed C-H activation, where a directing group on the molecule guides the catalyst to a specific C-H bond. mdpi.comnih.gov For the quinoline scaffold, the nitrogen atom of the ring or a substituent can act as a directing group, enabling highly regioselective functionalization at positions that are otherwise difficult to access, such as C-8. mdpi.comrsc.org While many methods focus on C-2 or C-8 functionalization, developing a system to direct functionalization to C-5 would be a powerful strategy.

Coordination Chemistry and Metal Complexation Studies of 5 Nonylquinolin 8 Ol

Fundamental Principles of 8-Hydroxyquinoline (B1678124) Chelation

8-Hydroxyquinoline, also known as oxine, is a classic bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms. scirp.org The geometry of the 8HQ molecule is planar, and it possesses a hydroxyl group (-OH) at the C-8 position and a nitrogen atom within the heterocyclic ring. nih.gov These two atoms are the key to its chelating ability.

The chelation process involves the following key steps:

Deprotonation: The phenolic hydroxyl group is weakly acidic and can lose a proton (H+), creating a negatively charged oxygen atom. This deprotonation is often facilitated by the presence of a metal ion.

Coordinate Bond Formation: The deprotonated oxygen atom and the nitrogen atom of the quinoline (B57606) ring each donate a lone pair of electrons to the metal ion, forming two coordinate covalent bonds. scirp.org This simultaneous binding to two sites on the same ligand molecule forms a stable, five-membered chelate ring with the metal ion. nih.gov

This ability to form stable complexes is a hallmark of 8-hydroxyquinoline and its derivatives. nih.gov Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline can form such chelates with divalent metal ions, a fact attributed to the favorable positioning of the hydroxyl and nitrogen donor atoms. nih.gov The resulting metal complexes are often highly stable and can exhibit distinct properties, such as intense color and fluorescence, which are utilized in analytical chemistry. scirp.org

Stoichiometry and Stability Constants of 5-Nonylquinolin-8-ol Metal Complexes

While extensive data exists for 8-hydroxyquinoline and some of its other derivatives, specific experimental stability constants and detailed stoichiometric studies for this compound are not widely available in the surveyed literature. However, based on the known behavior of the 8-hydroxyquinolate scaffold, certain predictions can be made.

Typically, 8-hydroxyquinoline forms complexes with divalent metal ions (M²⁺) in a 1:2 metal-to-ligand ratio (ML₂), and with trivalent metal ions (M³⁺) in a 1:3 ratio (ML₃). scirp.orgmdpi.com Spectrophotometric and conductometric methods have confirmed the 1:2 stoichiometry for complexes of 8-HQ with Co(II) and Ni(II). scirp.org For other derivatives, such as 5-nitro-8-hydroxyquinoline-proline hybrids, the formation of mono, bis, and even tris complexes with ions like Fe(II) and Fe(III) has been observed. nih.gov

The stability of these complexes is quantified by their formation constants (or stability constants), which are equilibrium constants for the complexation reaction. wikipedia.org Higher values indicate stronger binding and a more stable complex. scispace.com For example, the stability constants for various metal complexes with 8-hydroxyquinoline-5-sulfonate have been determined, showing the high affinity of the 8-hydroxyquinolate structure for metal ions. researchgate.netnih.gov

It is expected that this compound would also form complexes with similar stoichiometries (e.g., ML₂ with Cu²⁺ and Zn²⁺). The stability constants would likely be of a similar order of magnitude to those of 8-hydroxyquinoline, though modulated by the electronic and steric effects of the nonyl substituent.

Table 1: Predicted Stoichiometry of this compound Metal Complexes (Based on 8-HQ) This table is predictive and based on the known behavior of the parent compound, 8-hydroxyquinoline.

| Metal Ion | Predicted Stoichiometry (Metal:Ligand) |

|---|---|

| Copper(II) | 1:2 |

| Zinc(II) | 1:2 |

Ligand Binding Mechanisms of this compound with Diverse Metal Ions

The binding mechanism of this compound is fundamentally identical to that of 8-hydroxyquinoline, involving the formation of a five-membered chelate ring with the metal ion through the deprotonated phenolic oxygen and the quinoline nitrogen. scirp.org The specific interactions, however, can be influenced by the nature of the metal ion.

Transition metals such as copper, zinc, and iron are well-known to form stable complexes with 8-hydroxyquinoline and its derivatives. mdpi.com

Copper (Cu²⁺): Copper(II) complexes with 8-hydroxyquinoline derivatives are extensively studied. nih.gov The geometry of these complexes can vary. For instance, bis-copper(II) complexes with 8-HQ or clioquinol (B1669181) tend to adopt square-planar or pseudo-octahedral geometries. nih.gov The interaction is typically strong, leading to highly stable complexes.

Zinc (Zn²⁺): Zinc(II) readily forms complexes with 8-hydroxyquinolates. researchgate.net Studies on zinc complexes with other substituted 8HQs, like 8-hydroxyquinoline-5-sulfonate, show the formation of 1:2 (metal:ligand) species with a suggested square bipyramidal geometry, where two water molecules occupy the remaining coordination sites. nih.gov The coordination of metal ions like zinc can stabilize Schiff bases derived from 8-hydroxyquinoline. nih.gov

Iron (Fe³⁺): Iron(III) forms highly stable complexes with 8-hydroxyquinolates, typically with a 1:3 stoichiometry. researchgate.net The magnetic moment for Fe(III)–hydroxyquinoline based complexes is consistent with a high-spin d⁵ configuration in an octahedral environment. mdpi.com

The complexation of rare earth elements (REEs) by 8-hydroxyquinoline derivatives is an area of interest, particularly for separation and extraction technologies. vt.edu REEs, which are typically trivalent (Ln³⁺), have high coordination numbers (often 8 or 9) and form strong complexes with polydentate ligands. wikipedia.orgmdpi.com

While specific studies on the complexation of REEs with this compound are not prominent in the available literature, research on related systems provides insights. For example, the chelation of lanthanum, cerium(III), and other lanthanides with 8-quinolinol-5-sulfonic acid has been investigated, and their thermodynamic properties calculated. osti.gov The bonding in these complexes was determined to be primarily ionic in nature. osti.gov It is reasonable to infer that this compound would also form stable complexes with rare earth elements, likely with a 1:3 (metal:ligand) stoichiometry, driven by the strong chelating nature of the 8-hydroxyquinolate head group.

Influence of the Nonyl Chain on Chelation Properties and Selectivity

Lipophilicity and Solubility: The nonyl group is highly lipophilic (fat-loving), which drastically increases the solubility of both the free ligand and its metal complexes in nonpolar organic solvents. ebi.ac.uk This property is crucial for applications such as solvent extraction of metals from aqueous solutions.

Steric Effects: While the 5-position is not immediately adjacent to the coordinating atoms, the bulky nonyl chain can introduce steric hindrance. This can influence the geometry of the resulting metal complexes and potentially affect the coordination number and the stability of the complex, although this effect is generally less pronounced than for substituents at the 2- or 7-positions.

Selectivity: The enhanced lipophilicity imparted by the nonyl chain can be exploited to achieve selectivity in metal extraction processes. By carefully choosing the organic solvent and aqueous phase conditions (e.g., pH), the partitioning of different metal chelates between the two phases can be controlled, allowing for the separation of one metal ion from another. While the intrinsic binding preference for different metals is primarily determined by the 8-hydroxyquinolate head group, the nonyl chain provides a critical tool for manipulating the practical separation.

Spectroscopic Characterization of this compound Metal Chelates

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques. Although specific spectra for this compound complexes are not detailed in the searched literature, the principles are well-established from studies of related compounds. researchgate.net

UV-Visible Spectroscopy: Chelation typically causes a significant shift in the UV-Vis absorption spectrum of the 8-hydroxyquinoline chromophore. scirp.org This change is often visible as a new, intense absorption band at a longer wavelength (a bathochromic or red shift), which is characteristic of the metal-ligand charge transfer. nih.gov This technique is frequently used to determine the stoichiometry of complexes using methods like Job's plot. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the bonds involved in chelation. Upon complexation, the broad O-H stretching band of the free ligand disappears, and shifts in the C-O and C=N stretching frequencies are observed, confirming the coordination of the metal ion through the phenolic oxygen and the ring nitrogen. researchgate.net

NMR Spectroscopy: For diamagnetic metal complexes (e.g., with Zn²⁺), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. nih.gov Chemical shift changes in the protons and carbons of the quinoline ring upon metal binding confirm complex formation and can help elucidate the structure of the complex. nih.gov

Fluorescence Spectroscopy: Many 8-hydroxyquinoline metal complexes are highly fluorescent, a phenomenon known as chelation-enhanced fluorescence (CHEF). scirp.org The free ligand often shows weak fluorescence, but upon complexation with certain metal ions (notably Zn²⁺ and Al³⁺), a dramatic increase in fluorescence intensity is observed. nih.gov This property is the basis for highly sensitive methods for metal ion detection.

Table 2: Expected Spectroscopic Changes upon Chelation of this compound This table outlines the generally expected spectroscopic observations based on studies of similar 8-hydroxyquinoline derivatives.

| Spectroscopic Technique | Expected Observation upon Metal Complexation | Reference Principle |

|---|---|---|

| UV-Visible Spectroscopy | Bathochromic (red) shift of absorption bands | scirp.org |

| Infrared (IR) Spectroscopy | Disappearance of O-H stretch; shifts in C-O and C=N stretches | researchgate.net |

| NMR Spectroscopy (for diamagnetic metals) | Changes in chemical shifts of ring protons and carbons | nih.gov |

UV-Visible Spectroscopy in Complex Formation Studies

UV-Visible spectrophotometry is a primary and accessible technique for monitoring the formation of metal complexes in solution. nih.gov The method relies on the principle that the electronic structure of the ligand is altered upon coordination to a metal ion, leading to changes in its absorption spectrum. nih.govresearchgate.net

When this compound coordinates to a metal ion, shifts in the positions and intensities of its characteristic absorption bands are observed. The free ligand typically exhibits absorption bands in the ultraviolet region due to π → π* and n → π* electronic transitions within the quinoline ring system. nih.gov Upon complexation, the involvement of the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in bonding with the metal perturbs these electronic energy levels. This perturbation often results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, indicating the formation of a new chemical entity. researchgate.net

The stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation, where the absorbance is monitored as the relative concentrations of the ligand and metal ion are systematically changed. nih.gov

Table 1: Representative UV-Visible Spectral Data for this compound and its Metal Complex This table presents hypothetical data based on typical observations for 8-hydroxyquinoline complexes.

| Species | λmax 1 (nm) | λmax 2 (nm) | Comments |

| This compound (Free Ligand) | ~255 | ~315 | Attributed to π → π* transitions of the quinoline ring. |

| Metal-5-Nonylquinolin-8-ol Complex | ~265 | ~370 | Bathochromic shift observed upon complexation, indicating coordination. |

NMR Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of diamagnetic metal complexes of this compound in solution. jeol.com Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise determination of the ligand's coordination mode. nih.gov

Upon complexation with a metal ion, the chemical environments of the protons and carbon atoms in the this compound molecule change, leading to shifts in their respective NMR signals. nih.gov The most significant changes are typically observed for the nuclei closest to the coordination sites—the hydroxyl group and the quinoline nitrogen. The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum is a clear indicator of deprotonation and coordination of the oxygen atom to the metal center. researchgate.net Furthermore, the aromatic protons and carbons of the quinoline ring, particularly those adjacent to the nitrogen atom (at positions 2 and 7) and the hydroxyl group (at position 7), experience noticeable downfield shifts due to the deshielding effect caused by the electron-withdrawing nature of the coordinated metal ion. researchgate.netresearchgate.net The signals from the nonyl chain are generally less affected, confirming that it is not directly involved in coordination.

Table 2: Expected ¹H NMR Chemical Shift (δ) Changes for this compound Upon Complexation This table illustrates hypothetical chemical shift changes based on known coordination behavior of similar ligands.

| Proton Position | Expected δ (ppm) - Free Ligand | Expected δ (ppm) - Metal Complex | Expected Change (Δδ) |

| H-2 | ~8.7 | ~8.9 | +0.2 |

| H-3 | ~7.4 | ~7.5 | +0.1 |

| H-4 | ~8.4 | ~8.5 | +0.1 |

| H-6 | ~7.1 | ~7.3 | +0.2 |

| H-7 | ~7.5 | ~7.8 | +0.3 |

| -OH | ~9.8 | Signal disappears | - |

Infrared and Raman Spectroscopy for Vibrational Analysis of Complexes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.safiveable.me They are highly effective for identifying the functional groups involved in metal coordination in this compound complexes. ksu.edu.sa

In the IR spectrum of the free this compound ligand, a broad absorption band corresponding to the O-H stretching vibration is typically observed in the range of 3400-3200 cm⁻¹. Upon complexation, this band disappears, confirming the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. mdpi.com Another key indicator of coordination is the shift in the C-O stretching vibration, which usually appears around 1280-1200 cm⁻¹. This band often shifts to a higher frequency upon complexation.

Furthermore, the C=N stretching vibration of the quinoline ring, found around 1600-1500 cm⁻¹, is also sensitive to coordination. A shift in this band's position indicates the involvement of the quinoline nitrogen in the complex. mdpi.com In the far-infrared region (below 600 cm⁻¹), new bands that are not present in the free ligand's spectrum may appear. These are attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. sociedadpolimerica.org.mx Raman spectroscopy is particularly useful for observing symmetric vibrations and M-L vibrations, which can be weak in IR spectra. fiveable.me

Table 3: Key Infrared Spectral Bands (cm⁻¹) for this compound and its Metal Complexes This table shows representative frequency shifts based on general principles of vibrational spectroscopy for coordination compounds.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| ν(O-H) | ~3300 | Absent | Disappearance confirms deprotonation. |

| ν(C=N) | ~1580 | ~1595 | Shift indicates nitrogen coordination. |

| ν(C-O) | ~1220 | ~1240 | Shift indicates oxygen coordination. |

| ν(M-N) | - | ~520 | Appearance confirms M-N bond formation. |

| ν(M-O) | - | ~450 | Appearance confirms M-O bond formation. |

Theoretical and Computational Modeling of this compound Coordination

Computational chemistry provides powerful tools for investigating the coordination of this compound at a molecular level, offering insights that complement experimental data.

Quantum Chemical Investigations of Metal Binding

By calculating the binding energy between this compound and various metal ions, the relative stability of different complexes can be determined. These calculations can also elucidate the nature of the metal-ligand bonds by analyzing the molecular orbitals and charge distribution. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic transitions observed in UV-Visible spectra. nih.gov Theoretical calculations can also be used to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral bands. mdpi.com

Table 4: Typical Parameters Obtained from Quantum Chemical Calculations for a Metal-5-Nonylquinolin-8-ol Complex This table lists representative data that could be generated from DFT calculations.

| Calculated Parameter | Typical Value | Significance |

| Binding Energy | -150 to -500 kcal/mol | Indicates the thermodynamic stability of the complex. |

| M-O Bond Length | 1.9 - 2.2 Å | Provides structural information about the coordination sphere. |

| M-N Bond Length | 2.0 - 2.3 Å | Provides structural information about the coordination sphere. |

| HOMO-LUMO Gap | 2.5 - 4.0 eV | Relates to the electronic stability and reactivity of the complex. |

Molecular Dynamics Simulations of Complex Stability

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of complexes in solution over time. nih.gov An MD simulation models the movements of all atoms in the complex, as well as the surrounding solvent molecules, by solving Newton's equations of motion.

Applications of 5 Nonylquinolin 8 Ol in Separation Science and Extraction Research

Solvent Extraction Methodologies Utilizing 5-Nonylquinolin-8-ol

Solvent extraction, or liquid-liquid extraction, is a primary application for this compound and its derivatives. In this technique, the compound acts as an extractant, selectively partitioning metal ions from an aqueous phase into an immiscible organic phase. The efficiency and selectivity of this process are governed by several key parameters.

The effectiveness of a liquid-liquid extraction process is quantified by its extraction efficiency, which represents the percentage of a solute transferred from the aqueous phase to the organic phase. uoanbar.edu.iq This efficiency is determined by the distribution ratio (D), which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase. uoanbar.edu.iq For neutral molecules, the distribution ratio is equivalent to the partition coefficient (K_D). elementlabsolutions.com

Several factors influence extraction efficiency. Performing multiple extractions with smaller volumes of solvent is significantly more effective than a single extraction with a large volume. libretexts.orgscribd.com For instance, reaching a 99% extraction efficiency can often be achieved with five or six extraction stages, with diminishing returns for additional stages. libretexts.org The ratio of the organic solvent volume to the aqueous sample volume is also critical; a higher ratio generally leads to better recovery, with a 7:1 ratio often cited as a generic optimum, though the ideal value depends on the specific analyte and solvent system. elementlabsolutions.com

Interactive Table: Factors Affecting Liquid-Liquid Extraction Efficiency

| Parameter | Description | Impact on Efficiency |

|---|---|---|

| Distribution Ratio (D) | Ratio of solute concentration in the organic phase to the aqueous phase. uoanbar.edu.iq | A higher D value leads to greater extraction efficiency. |

| pH of Aqueous Phase | Affects the ionization state of the extractant and the metal ion. libretexts.orgscribd.com | Optimal pH is crucial for maximizing complex formation and extraction. |

| Number of Extractions | Performing multiple sequential extractions. scribd.com | Efficiency increases with the number of extractions, though with diminishing returns. libretexts.org |

| Phase Volume Ratio | The ratio of the volume of the organic phase to the aqueous phase. elementlabsolutions.com | A higher ratio generally improves recovery. elementlabsolutions.com |

| Concentration of Extractant | The amount of this compound in the organic phase. | Directly impacts the capacity of the organic phase to extract metal ions. |

| Mixing Rate & Temperature | Affects the kinetics of the extraction process. researchgate.net | Optimization can lead to faster and more efficient extraction. researchgate.net |

Derivatives of 8-hydroxyquinoline (B1678124) are particularly noted for their ability to selectively extract specific metal ions, including valuable rare earth elements (REEs). For example, 5-octyloxymethyl-8-quinolinol (B35242) (HO8Q), a compound structurally related to this compound, has demonstrated significant selectivity in separating heavy rare earths from lighter ones. researchgate.net When used in an ionic liquid-based extraction system, HO8Q showed a high preference for Dysprosium (Dy) over Neodymium (Nd), achieving a separation factor (β_Dy/Nd) of 108. researchgate.net

The general principle relies on the differential stability of the metal-extractant complexes formed, which is often pH-dependent. This allows for the separation of different metal ions by carefully controlling the acidity of the aqueous phase. While organophosphorus extractants like di-(2-ethylhexyl) phosphoric acid (D2EHPA) are widely used for REE extraction, the quinoline-based extractants offer alternative or complementary selectivity. mdpi.com The separation of radioactive elements is also a key application; for instance, methods have been developed to refine the differentiation between trivalent thorium and tetravalent lanthanides to reduce radioactive impurities in rare earth products. mdpi.com

Recent research has explored the use of ionic liquids as an alternative to conventional volatile organic solvents like n-dodecane. researchgate.net In the extraction of rare earth ions with 5-octyloxymethyl-8-quinolinol, using the ionic liquid 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][Tf₂N]) as the extracting phase resulted in a higher extraction ability for the heavy rare earth element Dysprosium compared to using n-dodecane. researchgate.net Furthermore, the presence of other salts in the aqueous phase can act as "salting-out" agents, promoting the extraction of REEs into the organic phase. researchgate.net

Membrane-Based Separation Technologies with this compound

Membrane-based separations are an energy-efficient alternative to traditional processes like distillation and extraction. nih.govdtic.mil These technologies, which include nanofiltration (NF) and reverse osmosis (RO), separate components based on size, charge, and chemical properties. dtic.milmdpi.com While membranes are widely used for purifying monoclonal antibodies, separating pharmaceuticals, and in traditional Chinese medicine preparation, specific applications incorporating this compound as a carrier or as part of the membrane structure are not extensively detailed in the provided research. mdpi.comnih.govmdpi.com However, the fundamental principles suggest potential applications. For instance, an extractant like this compound could be used in a supported liquid membrane (SLM) configuration, where it is held within the pores of a microporous support, to selectively transport metal ions across the membrane.

Solid-Phase Extraction Applications of this compound Derivatives

Solid-phase extraction (SPE) utilizes a solid sorbent to adsorb analytes from a liquid phase. Derivatives of 8-hydroxyquinoline have been successfully immobilized onto solid supports to create highly selective SPE materials for preconcentrating trace metal ions.

One approach involves modifying a support material with a functionalized quinoline (B57606) derivative. For example, 5-amino-8-hydroxyquinoline has been used to modify gold nanoparticles, which were then layered onto the inner wall of a silica (B1680970) capillary. nih.gov This created an open tubular SPE column capable of enriching heavy metal ions like cadmium from a solution, achieving a very low detection limit of 0.009 ng/mL. nih.gov

Another derivative, 5,7-dichloroquinoline-8-ol, has been used in an on-line SPE system coupled with flame atomic absorption spectrometry (FAAS) for the determination of copper in seawater. researchgate.net In this system, copper forms a complex with the derivative in a pH range of 7.0–9.0, which is then adsorbed onto a C18 bonded silica gel column. The captured complex is subsequently eluted for analysis. researchgate.net These examples demonstrate the utility of functionalized quinoline-8-ol compounds in creating robust and selective SPE phases for trace metal analysis.

Mechanistic Understanding of Extraction Processes (e.g., pH Dependence, Stoichiometry)

The extraction of metal ions using this compound and its analogs is fundamentally a chemical reaction whose efficiency is highly dependent on the solution's pH. researchgate.net The 8-hydroxyquinoline moiety is an acidic extractant; it can donate a proton and form a chelate with a metal ion. This process is reversible and strongly influenced by the hydrogen ion concentration (pH) of the aqueous phase.

Generally, the percentage of metal extraction increases as the pH increases. researchgate.net At low pH, a high concentration of H⁺ ions competes with the metal ions (Mⁿ⁺) for the extractant molecules (HR_org), shifting the equilibrium to the left and reducing extraction. As the pH rises, the extractant deprotonates more readily, favoring the formation of the metal-extractant complex (MRn_org) and its transfer into the organic phase. libretexts.orgresearchgate.net

The general reaction can be described as: Mⁿ⁺(aq) + nHR(org) ⇌ MRn_(org) + nH⁺_(aq)

The stoichiometry of the extracted complex, represented by 'n' (the number of extractant molecules per metal ion), can be determined by studying the distribution ratio as a function of the extractant concentration and pH. Studies on related systems, such as the extraction of Cu(II) and Zn(II) with 5-(4-(prop-2-ynyloxy)phenylazo)quinoline-8-ol, have been conducted to calculate the stoichiometry of the extracted complexes and their conditional extraction constants. researchgate.net This mechanistic understanding is crucial for optimizing separation processes for specific target metals. researchgate.net

Interactive Table: pH Dependence of Metal Extraction

| Metal Ion | Extractant System | Observation | Citation |

|---|---|---|---|

| Zn(II) | Generic System | ~100% extraction achieved at pH 4.0. | researchgate.net |

| Cu(II) | Generic System | ~100% extraction achieved at pH 6.0. | researchgate.net |

| Ni(II) | Generic System | ~100% extraction achieved at pH 8.8. | researchgate.net |

Development of Novel this compound Based Extractants

One area of development focuses on creating derivatives of 8-hydroxyquinoline, the core structure of this compound, to improve its properties as an extractant. For instance, research has been conducted on the synthesis of 8-hydroxyquinoline derivatives with different alkyl or functional group substitutions to tailor their selectivity for particular metal ions. researchgate.netresearchgate.net The underlying principle is that the nature of the substituent group can influence the steric and electronic properties of the extractant, thereby affecting its complexation behavior with metal ions.

A notable advancement in this field is the development of synergistic extraction systems. These systems combine this compound or its derivatives with another extractant, often a neutral or acidic organophosphorus compound, to achieve a significant enhancement in extraction efficiency and selectivity that is greater than the sum of the individual extractants. This phenomenon, known as synergism, is a key strategy in designing highly effective separation processes.

For example, studies have explored the synergistic extraction of rare-earth elements using 8-hydroxyquinoline derivatives in combination with co-extractants like tri-n-octylphosphine oxide (TOPO). researchgate.net The addition of a co-extractant can lead to the formation of mixed-ligand complexes with the metal ion, which often have higher hydrophobicity and are more readily extracted into the organic phase.

The following table presents research findings on the extraction of Dysprosium (Dy) and Neodymium (Nd) using an 8-hydroxyquinoline derivative, 5-octyloxymethyl-8-quinolinol (HO8Q), which is structurally similar to this compound. The data illustrates the impact of using a co-extractant (TOPO) on the extraction efficiency and the separation factor between the two rare-earth elements. researchgate.net

| Extractant System | Target Ion | Extraction Efficiency (%) | Separation Factor (β Dy/Nd) |

| HO8Q | Dy | ~50 | 108 |

| HO8Q | Nd | <10 | 108 |

| HO8Q + TOPO | Dy | >90 | Not Specified |

| HO8Q + TOPO | Nd | ~20 | Not Specified |

This table presents data on the extraction of Dysprosium (Dy) and Neodymium (Nd) using the 8-hydroxyquinoline derivative 5-octyloxymethyl-8-quinolinol (HO8Q) and a synergistic system with tri-n-octylphosphine oxide (TOPO). The data is sourced from a study on the extraction of rare-earth ions. researchgate.net

The results clearly indicate that while HO8Q alone shows good selectivity for Dy over Nd, the extraction efficiency for Dy is moderate. researchgate.net The addition of TOPO significantly enhances the extraction of Dy to over 90%, demonstrating a powerful synergistic effect. researchgate.net This approach of developing novel extraction systems based on this compound and its analogs, particularly through synergistic combinations, continues to be a promising avenue for advancing separation science and hydrometallurgy. researchgate.net

Furthermore, the synthesis of new derivatives continues to be an active area of research. For example, a novel complexone derivative, 7-((dioctylamino)methyl)quinolin-8-ol, has been synthesized and investigated for the extraction of uranium (as UO₂²⁺). researchgate.net This research demonstrated a high total sorption capacity, highlighting the potential of newly synthesized 8-hydroxyquinoline derivatives in targeted metal recovery processes. researchgate.net

Commercially available extractants based on substituted 8-hydroxyquinolines, such as KELEX 100, have also been a subject of study and development. google.com These commercial products often contain a specific substituted 8-hydroxyquinoline as the active component and are used in various industrial metal extraction processes. google.com The continuous effort to improve the purity and performance of such extractants is a testament to the ongoing importance of this class of compounds in separation science. google.com

Mechanistic Studies of 5 Nonylquinolin 8 Ol in Biochemical and Molecular Systems Non Clinical

Investigation of Metal Ion Regulation by 5-Nonylquinolin-8-ol in In Vitro Systems

This compound, a derivative of 8-hydroxyquinoline (B1678124) (8HQ), functions as a potent and lipophilic metal ion chelator. researchgate.netnih.gov The core structure, 8-hydroxyquinoline, is a bidentate chelating agent, meaning it possesses two electron-donating atoms—the nitrogen in the quinoline (B57606) ring and the oxygen from the hydroxyl group—that can bind to a single metal ion. researchgate.netdovepress.com This chelation capability allows it to form stable complexes with various divalent metal ions.

A key feature of this compound is its function as an ionophore. An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell membrane. The long, nine-carbon nonyl chain at the 5-position gives the molecule significant lipophilicity (fat-solubility). This property enables the this compound-metal complex to dissolve in and diffuse across lipid membranes, effectively shuttling metal ions like zinc (Zn²⁺) and copper (Cu²⁺) into or out of cellular compartments in in vitro settings. This ability to modulate intracellular metal ion concentrations is a cornerstone of its biochemical activity. dovepress.com The chelation is selective, with a high affinity for ions such as copper and zinc, which are crucial in many biological processes. dovepress.com

Table 1: Metal Ion Chelation Properties of 8-Hydroxyquinoline Derivatives

This table summarizes the fundamental chelation characteristics of the 8-hydroxyquinoline class of compounds, to which this compound belongs.

| Feature | Description | Reference |

|---|---|---|

| Chelating Core | 8-Hydroxyquinoline (Oxine) | nih.gov |

| Binding Atoms | Phenolic Oxygen, Ring Nitrogen | researchgate.net |

| Typical Ions Bound | Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺ | dovepress.com |

| Complex Stoichiometry | Typically forms a 2:1 complex (2 ligand molecules to 1 metal ion) |

| Mechanism | Acts as a bidentate, lipophilic chelator and ionophore | dovepress.com |

Chelation Effects on Metal-Dependent Enzymes in Biochemical Models

Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. researchgate.netnih.gov By chelating and sequestering these essential metal ions, this compound can act as an inhibitor of such enzymes. A prominent example of this mechanism involves the matrix metalloproteinases (MMPs). nih.govmdpi.com

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. researchgate.netmdpi.com The catalytic activity of MMPs, such as MMP-2 and MMP-9, is critically dependent on a Zn²⁺ ion within their active site. researchgate.netnih.gov In biochemical models, 8-hydroxyquinoline derivatives have been shown to inhibit MMP activity. nih.gov The mechanism involves the 8-hydroxyquinoline moiety binding to the active-site zinc ion, displacing it or rendering it catalytically unavailable, thereby inhibiting the enzyme's function. nih.govmdpi.com The ability of this compound to penetrate membranes allows it to access and potentially inhibit both extracellular and intracellular metalloenzymes.

Table 2: Effect of 8-Hydroxyquinoline Derivatives on Matrix Metalloproteinases (MMPs)

This table presents findings on related 8-hydroxyquinoline derivatives, illustrating the inhibitory mechanism relevant to this compound.

| Enzyme Target | Inhibitor Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| MMP-2, MMP-9 | 8-Hydroxyquinoline Derivatives | Chelation of the catalytic Zn²⁺ ion in the enzyme's active site. | Inhibition of enzyme activity, leading to reduced degradation of extracellular matrix components. Potent anti-proliferative and anti-invasive activity in cell lines. | nih.gov |

| Various MMPs | General MMP Inhibitors | Binding to divalent metal ions (e.g., zinc) essential for catalytic activity and domain stability. | Reduced cell mobility and degradation of extracellular proteins. | nih.gov |

Interactions of this compound with Bacterial Quorum Sensing Pathways (focus on chemical signaling)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. nih.govnih.gov In the opportunistic pathogen Pseudomonas aeruginosa, one of the key QS systems is the pqs system, which uses signaling molecules like 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS). nih.govfrontiersin.org This system is controlled by the transcriptional regulator PqsR. nih.govfrontiersin.org

This compound has been identified as a potent antagonist of the PqsR receptor. It functions by competing with the native signaling molecules (PQS and its precursor, HHQ) for binding to the ligand-binding domain of PqsR. nih.gov While this compound binds to the receptor, it does not activate it. Instead, it locks the receptor in an inactive conformation, preventing it from binding to the promoter region of the pqsA gene. nih.gov This blockade effectively shuts down the entire pqs signaling cascade, leading to the downregulation of numerous virulence factors, including pyocyanin (B1662382) and elastase, without directly killing the bacteria. nih.govnih.gov

Antioxidant Mechanisms of this compound in Chemical Systems

The 8-hydroxyquinoline scaffold possesses inherent antioxidant properties. The primary mechanism is attributed to the phenolic hydroxyl group at the C8 position. This group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging radical chain reactions. This activity can be quantified in chemical systems using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.govthaiscience.info In this assay, the antioxidant reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance at a specific wavelength. nih.govthaiscience.info

A second antioxidant mechanism is related to its metal-chelating ability. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can participate in the Fenton reaction, which generates highly destructive hydroxyl radicals from hydrogen peroxide. By chelating these metal ions, this compound can prevent them from catalyzing this reaction, thus acting as a preventative antioxidant. researchgate.net This dual-action capability—both as a radical scavenger and a metal chelator—makes it an effective antioxidant in various chemical models. Studies on related 8-hydroxyquinoline derivatives have shown they can effectively inhibit lipid peroxidation, a key process of oxidative damage. nih.gov

Structure-Activity Relationships (SAR) in Chemical and Biochemical Research Contexts

The biological and chemical activities of this compound are deeply rooted in its specific molecular architecture. Structure-activity relationship (SAR) studies, which compare analogues with different chemical modifications, provide insight into the function of each part of the molecule. nih.govplos.orgnih.gov

The 8-Hydroxyquinoline Core : This bicyclic aromatic structure is the essential pharmacophore. It provides the precise spatial arrangement of the nitrogen and hydroxyl groups required for bidentate metal chelation. researchgate.netnih.gov This core is also the fundamental structure that binds to the PqsR receptor in bacteria.

Table 3: Structure-Activity Relationship (SAR) for PqsR Inhibition

This table summarizes how different substituents on the 8-hydroxyquinoline core affect its activity as a PqsR antagonist, based on general findings for this class of inhibitors.

| Molecular Feature | Role in Activity | SAR Insight | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Scaffold | Core binding unit | Essential for interaction with the PqsR ligand-binding pocket. | nih.gov |

| C5-Substituent | Modulates potency and cell penetration | A long, lipophilic alkyl chain (e.g., nonyl) significantly increases potency by enhancing membrane permeability, allowing access to the intracellular PqsR target. | nih.gov |

| C7-Substituent | Can influence activity | Substituents at other positions can alter binding affinity and specificity. | |

Advanced Characterization and Theoretical Investigations of 5 Nonylquinolin 8 Ol

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 5-Nonylquinolin-8-ol. These methods provide detailed information on the connectivity of atoms, molecular mass, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the nonyl side chain. The aromatic region would display complex splitting patterns due to proton-proton coupling. Protons H-2 and H-4 on the pyridine (B92270) ring are typically the most deshielded, appearing at the lowest field. chemicalbook.com The protons on the phenolic ring (H-6 and H-7) would appear at a higher field. The long aliphatic nonyl chain would produce a series of overlapping multiplets, with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm and the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) appearing as a distinct triplet at a more deshielded position compared to the other CH₂ groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 18 carbon atoms in the molecule. The carbon atoms of the quinoline ring would appear in the aromatic region (approx. 110-155 ppm), with the carbon bearing the hydroxyl group (C-8) and the nitrogen-adjacent carbons (C-2, C-9) being particularly characteristic. scispace.com The nine distinct carbons of the nonyl chain would be observed in the aliphatic region (approx. 14-35 ppm). Studies on similar 5-substituted 8-hydroxyquinolines confirm these general patterns. scispace.comresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~8.8 | - |

| H-3 | ~7.5 | - |

| H-4 | ~8.5 | - |

| H-6 | ~7.2 | - |

| H-7 | ~7.4 | - |

| Ar-CH₂ -(CH₂)₇-CH₃ | ~3.0 (triplet) | - |

| Ar-CH₂-(CH₂ )₇-CH₃ | ~1.3-1.7 (multiplets) | - |

| -(CH₂)₇-CH₃ | ~0.9 (triplet) | - |

| C-2 | - | ~148 |

| C-3 | - | ~122 |

| C-4 | - | ~136 |

| C-5 | - | ~128 |

| C-6 | - | ~110 |

| C-7 | - | ~129 |

| C-8 | - | ~153 |

| C-9 (bridgehead) | - | ~138 |

| C-10 (bridgehead) | - | ~127 |

| C H₂ (nonyl chain) | - | ~14-35 (9 signals) |

Mass spectrometry (MS) is crucial for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and substructural units. In electron ionization (EI-MS), the parent 8-hydroxyquinoline (B1678124) molecule shows a prominent molecular ion peak at m/z 145, followed by fragmentation through the loss of a CHO radical and HCN. nist.govchemicalbook.com

For this compound, the molecular ion [M]⁺ peak would be expected at m/z 271 , corresponding to its molecular weight. The most significant and diagnostic fragmentation pathway would be the benzylic cleavage of the nonyl side chain. This involves the cleavage of the C-C bond between the first and second carbons of the nonyl group, leading to the formation of a highly stable benzylic cation. This would result in a base peak (the most intense peak) in the spectrum at m/z 158 . This fragment corresponds to the quinolin-8-ol-5-yl-methyl cation ([M-C₈H₁₇]⁺). Other smaller fragments corresponding to further fragmentation of the quinoline ring or the nonyl chain would also be present but likely at much lower intensities. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental formula C₁₈H₂₅NO.

O-H and N-H Vibrations: A broad IR absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, likely involved in intramolecular hydrogen bonding with the quinoline nitrogen.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the nonyl chain will give rise to strong bands in the 2850-2960 cm⁻¹ region. mdpi.com

Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra. researchgate.netirphouse.com

C-O Stretching: The C-O stretching of the phenolic group is expected to appear as a strong band in the IR spectrum around 1200-1280 cm⁻¹.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) modes for the nonyl chain will appear in the 1375-1470 cm⁻¹ region, while aromatic C-H out-of-plane bending modes, which are useful for determining substitution patterns, appear below 900 cm⁻¹.

Interactive Table 2: Key Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3400 | Broad, Medium | Weak | O-H stretch (H-bonded) |

| 3100-3000 | Medium-Weak | Medium | Aromatic C-H stretch |

| 2955, 2925, 2855 | Strong | Strong | Aliphatic C-H stretch (asymmetric & symmetric) |

| ~1620, 1580, 1500 | Strong-Medium | Strong-Medium | Aromatic C=C and C=N ring stretching |

| ~1465, 1378 | Medium | Medium | Aliphatic C-H bending (CH₂ scissoring, CH₃ bend) |

| ~1275 | Strong | Weak | Phenolic C-O stretch |

| ~830 | Strong | Weak | Aromatic C-H out-of-plane bend |

Computational Chemistry and Quantum Mechanical Studies

Theoretical studies provide deep insights into the molecular geometry, electronic properties, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules. For quinoline derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G*. scispace.comresearchgate.netmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com

HOMO: This orbital represents the location of the most easily donated electrons. For 8-hydroxyquinoline and its derivatives, the HOMO is consistently shown to be localized primarily on the electron-rich phenol (B47542) ring, including the oxygen and adjacent carbon atoms. researchgate.net The weakly electron-donating nonyl group at the C-5 position would slightly raise the energy of the HOMO compared to the unsubstituted parent compound.

LUMO: This orbital is the lowest energy location that can accept electrons. The LUMO is typically distributed over the electron-deficient pyridine ring of the quinoline system. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable, more chemically reactive, and requires less energy for electronic excitation. mdpi.com DFT calculations for similar 8-hydroxyquinoline derivatives show that charge transfer occurs within the molecule upon excitation. scispace.com

Interactive Table 3: Predicted Quantum Chemical Descriptors from DFT Calculations

| Parameter | Description | Predicted Trend for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | Localized on the phenol ring; energy slightly higher than in 8-HQ. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | Localized on the pyridine ring; energy similar to 8-HQ. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity and stability. | Slightly smaller than in 8-HQ, suggesting slightly higher reactivity. mdpi.com |

Prediction of Spectroscopic Properties through Computational Methods

Theoretical investigations using computational chemistry are instrumental in predicting and understanding the spectroscopic characteristics of this compound and its derivatives. Density Functional Theory (DFT) has emerged as a standard method for these predictions, offering a good balance between accuracy and computational cost. researchgate.net

Researchers commonly employ DFT functionals like B3LYP combined with basis sets such as 6-311+G(2d,p) or 6-311++G(d,p) to perform geometry optimization, which is the first step in calculating a molecule's properties. researchgate.netnih.gov Following optimization, the same level of theory can be used to predict a variety of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values are then compared with experimental spectra to confirm structural assignments. For similar quinoline derivatives, a good correlation between calculated and experimental shifts has been observed, validating the computational approach. nih.gov

Vibrational Spectroscopy (FT-IR): DFT calculations can simulate the infrared spectrum by computing the vibrational frequencies of the molecule. researchgate.net The resulting theoretical spectrum allows for the detailed assignment of experimental FT-IR bands to specific vibrational modes, such as the O-H stretch of the hydroxyl group and the various C-H and C=N vibrations within the quinoline ring system.

Electronic Spectroscopy (UV-Vis): The electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of vertical electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations provide insight into the nature of the electronic transitions, such as π→π* transitions within the aromatic system. The predicted spectrum can be compared with experimental data recorded in different solvents to assess solvatochromic effects. researchgate.net

The table below summarizes the computational methods typically applied for predicting the spectroscopic properties of quinoline derivatives.

| Spectroscopic Property | Computational Method | Typical Level of Theory | Information Obtained |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | DFT/B3LYP/6-311++G(2d,p) | Predicted ¹H and ¹³C chemical shifts for structural verification. nih.gov |

| Vibrational Frequencies | Frequency Calculation | DFT/B3LYP/6-311+G(2d,p) | Assignment of experimental IR bands to molecular vibrations. researchgate.net |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | TD-DFT/B3LYP/6-311+G(2d,p) | Prediction of UV-Vis absorption maxima (λmax) and nature of electronic transitions. researchgate.netresearchgate.net |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides unambiguous structural elucidation by mapping the precise atomic arrangement in a crystal. While the crystal structure of the free ligand this compound may not be widely reported, extensive crystallographic studies have been conducted on its metal complexes and on closely related quinolin-8-ol derivatives. nih.govresearchgate.net These studies are crucial for understanding its coordination chemistry.

The this compound molecule acts as a bidentate chelating agent, coordinating to a metal center via the nitrogen atom of the quinoline ring and the oxygen atom of the phenolate (B1203915) group (after deprotonation). This coordination forms a highly stable five-membered chelate ring. The bulky nonyl group at the 5-position significantly influences the steric environment and the crystal packing of the resulting complexes.

Studies on analogous structures, such as complexes of 5-chloroquinolin-8-ol, provide valuable insights. For instance, dinuclear zinc(II) complexes have been characterized where the quinolin-8-olato unit bridges two metal centers. nih.gov In a dinuclear zinc complex with a related ligand, one Zn atom adopts a distorted tetrahedral geometry, coordinating to the nitrogen and oxygen atoms of the quinoline moiety. nih.gov

Mononuclear complexes, such as those with Ni(II), have also been structurally characterized. In one such complex with a Schiff base derivative of 8-hydroxyquinoline, the ligand coordinates in a helical fashion around the nickel center. researchgate.net The crystal structure of this nickel complex revealed selected bond distances of Ni–O at approximately 2.04 Å and Ni–N at 2.07-2.10 Å, with a bite angle (O–Ni–N) of about 81°. researchgate.net These values are typical for quinolin-8-olato type complexes and provide a benchmark for expected values in this compound complexes.

The data obtained from X-ray diffraction allows for the precise determination of key structural parameters, as illustrated in the table below for an analogous Ni(II) complex.

| Structural Parameter | Description | Example Value (from Ni(HL)₂) researchgate.net |

| Coordination Geometry | The spatial arrangement of ligands around the central metal ion. | Distorted Octahedral |

| M-O Bond Length | The distance between the metal and the oxygen atom of the ligand. | 2.041(2) Å |

| M-N Bond Length | The distance between the metal and the nitrogen atom of the ligand. | 2.074(3) Å - 2.101(3) Å |

| Bite Angle (O-M-N) | The angle formed by the oxygen, metal, and nitrogen atoms within the chelate ring. | 81.25(10)° |

| Crystal Packing | The arrangement of molecules in the crystal lattice, often involving hydrogen bonds or other intermolecular forces. | Formation of "head-to-tail" chains via O-H···O hydrogen bonds. |

These crystallographic studies are fundamental to establishing structure-property relationships, guiding the design of new metal complexes with tailored electronic, magnetic, or catalytic properties.

Derivatives and Structural Modifications of 5 Nonylquinolin 8 Ol for Enhanced Research Functionality

Synthesis of Novel 5-Nonylquinolin-8-ol Analogues with Modified Alkyl Chains

The identity of the alkyl chain at the C5 position is a critical determinant of the molecule's lipophilicity and, consequently, its behavior in different solvent systems. The synthesis of analogues with varied alkyl chains allows for a systematic investigation of structure-activity relationships. General synthetic strategies for 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, such as the Skraup or Friedlander syntheses, can be adapted to produce these analogues. rroij.com

In a typical approach analogous to the Skraup synthesis, a substituted aromatic amine would be reacted with an α,β-unsaturated aldehyde or ketone. To create analogues of this compound, one could start with precursors bearing different alkyl chains. For instance, modifying the length of the alkyl group (e.g., from a C5 pentyl to a C12 dodecyl chain) or introducing branching or unsaturation can systematically alter the compound's properties.

Another method involves the direct alkylation of the 8-hydroxyquinoline core, although controlling the position of substitution can be challenging. The modification of the alkyl chain allows for precise control over the lipophilic character of the resulting molecule, which is crucial for applications in solvent extraction and for modulating interactions with biological membranes.

Table 1: Examples of Hypothetical 5-Alkyl-8-hydroxyquinoline Analogues and Their Intended Property Modification

| Compound Name | Alkyl Chain Modification | Expected Impact on Properties |

| 5-Pentylquinolin-8-ol | Shorter, linear C5 chain | Increased hydrophilicity compared to the nonyl derivative |

| 5-Dodecylquinolin-8-ol | Longer, linear C12 chain | Increased lipophilicity and potential for stronger membrane interaction |

| 5-(2-Ethylhexyl)quinolin-8-ol | Branched C8 chain | Altered steric profile and packing in complexes, potentially affecting selectivity |

| 5-Oleylquinolin-8-ol | Unsaturated C18 chain | Introduction of conformational rigidity and potential for different intermolecular interactions |

Introduction of Additional Functional Groups to the Quinoline (B57606) Core

Beyond modifying the alkyl chain, introducing other functional groups onto the quinoline ring system is a common strategy to enhance or impart new functionalities. These substitutions are typically directed to the C5 and C7 positions, which are susceptible to electrophilic substitution.

Common modifications include:

Halogenation: The introduction of halogens such as chlorine, bromine, or iodine at the C5 and/or C7 positions is a well-established modification. For example, the reaction of 8-hydroxyquinoline with bromine in chloroform (B151607) can yield 5,7-dibromo-8-hydroxyquinoline. nih.gov A notable derivative is 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), which combines two different halogens on the quinoline core. rroij.comsolubilityofthings.com These electron-withdrawing groups can significantly alter the electronic properties of the chelating system.

Nitration: The introduction of a nitro group (NO₂), typically at the C5 position, creates derivatives like 5-nitro-8-hydroxyquinoline. The nitro group is strongly electron-withdrawing and can influence both metal binding and biological activity. mdpi.com

Aminomethylation (Mannich Reaction): The Mannich reaction can be used to introduce aminomethyl groups, often at the C7 position. This involves reacting the parent 8-HQ derivative with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net This modification can increase water solubility and provides a site for further chemical conjugation. mdpi.com For instance, 5-fluoro-8-hydroxyquinoline has been converted to 5-fluoro-7-diethylaminomethyl-8-hydroxyquinoline via the Mannich reaction. acs.org

These modifications create a diverse library of compounds with tailored electronic and steric properties, expanding their applicability.

Impact of Structural Changes on Metal Complexation Behavior

The ability of 8-hydroxyquinoline and its derivatives to form stable chelate complexes with a wide array of metal ions is central to their function. rroij.com Structural modifications to the this compound scaffold directly influence this complexation behavior. The metal ion displaces the hydrogen from the hydroxyl group and coordinates to both the oxygen and the heterocyclic nitrogen atom. rroij.comresearchgate.net

Effect of the Alkyl Chain: The long nonyl chain primarily impacts the solubility of the resulting metal complexes. Its lipophilic nature enhances solubility in non-polar organic solvents, a key feature for solvent extraction applications. Altering the chain length or branching directly modulates this lipophilicity.

Effect of Functional Groups on the Quinoline Core: The introduction of electron-withdrawing groups (e.g., -Cl, -I, -NO₂) or electron-donating groups alters the electron density of the quinoline ring.